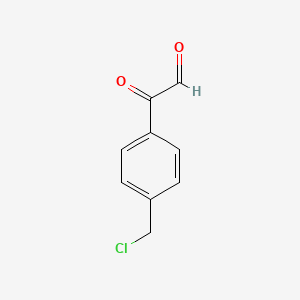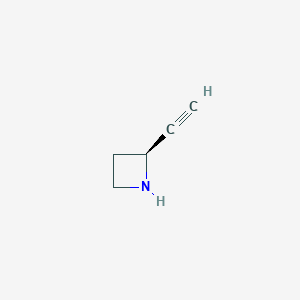
(2S)-2-Ethynylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Ethynylazetidine: is a chiral azetidine derivative characterized by the presence of an ethynyl group at the second position of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of an ethynyl group introduces unique chemical properties and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Ethynylazetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable azetidine precursor. This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of the azetidine precursor with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-Ethynylazetidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ethynyl group can be achieved using hydrogenation reactions with catalysts such as palladium on carbon, leading to the formation of ethyl-substituted azetidines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions. For example, it can react with halogens or other electrophiles to form substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized azetidine derivatives with various functional groups.
Reduction: Ethyl-substituted azetidines.
Substitution: Halogenated azetidines and other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-Ethynylazetidine serves as a valuable building block for the construction of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. Their unique structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Ethynylazetidine depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Molecular Targets and Pathways
Enzymes: this compound can act as an enzyme inhibitor by forming covalent bonds with active site residues.
Receptors: It can modulate receptor activity by binding to specific sites and altering receptor conformation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Ethylazetidine: Similar structure but with an ethyl group instead of an ethynyl group.
(2S)-2-Propynylazetidine: Contains a propynyl group at the second position.
(2S)-2-Butynylazetidine: Features a butynyl group at the second position.
Uniqueness
(2S)-2-Ethynylazetidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can harness its potential in diverse fields, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C5H7N |
|---|---|
Molecular Weight |
81.12 g/mol |
IUPAC Name |
(2S)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1 |
InChI Key |
ZZDARAJSBNOCGZ-RXMQYKEDSA-N |
Isomeric SMILES |
C#C[C@@H]1CCN1 |
Canonical SMILES |
C#CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


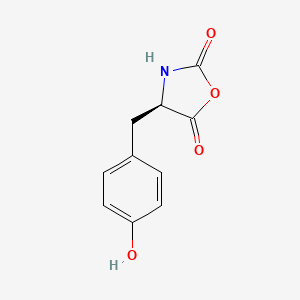
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
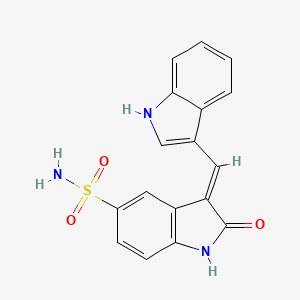



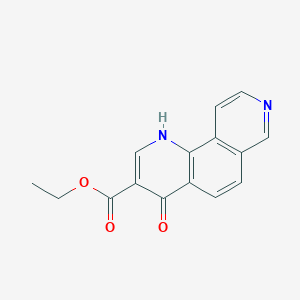

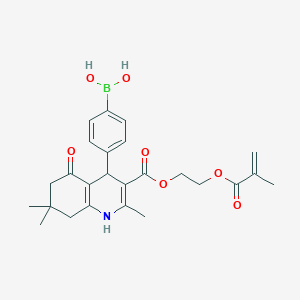
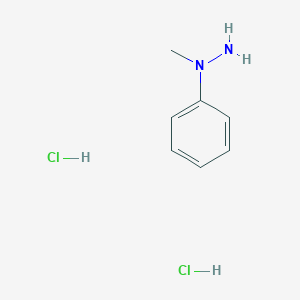
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)


